molecular formula C90H103Cl2N9O36 B051085 Helvecardin A CAS No. 119979-33-8

Helvecardin A

Cat. No.: B051085
CAS No.: 119979-33-8
M. Wt: 1957.7 g/mol
InChI Key: ZVRVZYXIMVTOQM-ZUQUPIACSA-N
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Description

Helvecardin A is a novel glycopeptide antibiotic first isolated from the actinomycete strain Pseudonocardia compacta subsp. helvetica . It was discovered alongside its structural analog, Helvecardin B, through fermentation and purified using affinity chromatography (targeting D-alanyl-D-alanine) and preparative HPLC . Physicochemical analyses, including NMR spectroscopy, revealed that this compound shares a core structural framework with beta-avoparcin, a known glycopeptide antibiotic, but is distinguished by the presence of an O-methyl moiety in its sugar substituent .

Properties

CAS No.

119979-33-8

Molecular Formula

C90H103Cl2N9O36

Molecular Weight

1957.7 g/mol

IUPAC Name

(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-32,35,37-trihydroxy-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C90H103Cl2N9O36/c1-31-67(108)47(93)27-57(126-31)134-77-38-12-19-52(46(92)22-38)131-54-24-39-23-53(78(54)137-90-80(74(115)71(112)56(30-103)133-90)135-58-28-48(94)68(109)32(2)127-58)129-41-15-8-35(9-16-41)76(136-88-75(116)72(113)70(111)55(29-102)132-88)65(100-81(117)60(95-4)34-6-13-42(14-7-34)130-89-79(125-5)73(114)69(110)33(3)128-89)85(121)97-62(37-11-18-50(106)45(91)21-37)82(118)98-63(39)84(120)96-61-36-10-17-49(105)43(20-36)59-44(25-40(104)26-51(59)107)64(87(123)124)99-86(122)66(77)101-83(61)119/h6-26,31-33,47-48,55-58,60-77,79-80,88-90,95,102-116H,27-30,93-94H2,1-5H3,(H,96,120)(H,97,121)(H,98,118)(H,99,122)(H,100,117)(H,101,119)(H,123,124)/t31-,32-,33?,47-,48-,55?,56+,57-,58-,60?,61+,62?,63+,64-,65+,66-,67-,68-,69?,70?,71+,72?,73?,74?,75?,76+,77+,79?,80+,88?,89?,90-/m0/s1

InChI Key

ZVRVZYXIMVTOQM-ZUQUPIACSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Synonyms

helvecardin A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Helvecardin A belongs to the glycopeptide antibiotic class, which inhibits bacterial cell wall synthesis by binding to D-alanyl-D-alanine residues. Key comparisons with structurally related compounds are summarized below:

Table 1: Comparative Properties of this compound, Helvecardin B, and Beta-Avoparcin
Property This compound Helvecardin B Beta-Avoparcin
Producing Organism Pseudonocardia compacta subsp. helvetica Pseudonocardia compacta subsp. helvetica Not specified in evidence
Structural Feature Contains O-methyl moiety Resembles this compound (exact differences unspecified) Lacks O-methyl moiety
Isolation Method Affinity chromatography, HPLC Affinity chromatography, HPLC Not specified in evidence
Antibiotic Class Glycopeptide Glycopeptide Glycopeptide
Key Findings:

This compound vs. Beta-Avoparcin: The O-methyl group in this compound’s sugar moiety differentiates it from beta-avoparcin, as confirmed by NMR analysis . Both compounds likely share a mechanism of action (D-alanyl-D-alanine binding), but structural divergence could influence target affinity or resistance profiles.

This compound vs. These variations may affect solubility, stability, or antimicrobial spectrum.

Methodological Insights from Comparative Studies

The isolation and characterization of this compound exemplify advanced techniques in natural product discovery:

  • Affinity Chromatography : Leveraging D-alanyl-D-alanine residues for targeted purification ensures high specificity for glycopeptide antibiotics .
  • Preparative HPLC : Critical for resolving structurally similar compounds like this compound and B, which co-elute in crude extracts .

Research Implications and Gaps

  • Structural Novelty: The O-methylation in this compound underscores the chemical diversity within glycopeptide antibiotics, offering a template for synthetic modification to combat resistance .

Q & A

Q. How to ensure reproducibility in this compound studies?

  • Methodological Answer :
  • Detailed supplementary materials : Provide raw NMR/MS spectra, assay plate maps, and statistical code.
  • Open-data platforms : Deposit datasets in repositories like Zenodo or ChEMBL.
  • Collaborative validation : Partner with independent labs for inter-laboratory studies .

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